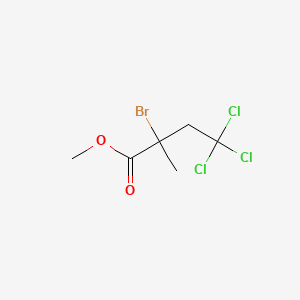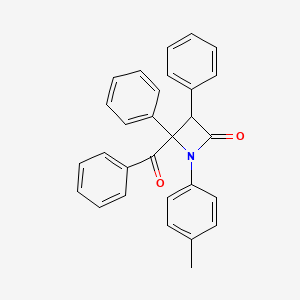
4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one is a complex organic compound with the molecular formula C29H23NO2. It is a member of the azetidinone family, which are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one typically involves multi-step organic reactions. One common method is the Staudinger reaction, which involves the cycloaddition of imines and ketenes. The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzoyl-1-(4-methylphenyl)-3,4-diphenyl-2-azetidinone
- 4-Benzoyl-1-{[(4-methylphenyl) sulfonyl]methyl}pyridinium
Uniqueness
4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one is unique due to its specific substitution pattern and the presence of the azetidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
84197-60-4 |
|---|---|
Formule moléculaire |
C29H23NO2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
4-benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C29H23NO2/c1-21-17-19-25(20-18-21)30-28(32)26(22-11-5-2-6-12-22)29(30,24-15-9-4-10-16-24)27(31)23-13-7-3-8-14-23/h2-20,26H,1H3 |
Clé InChI |
QVHKGWVNERNSGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



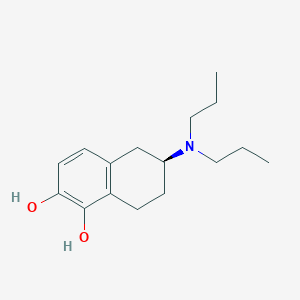
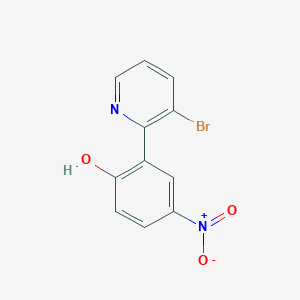
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
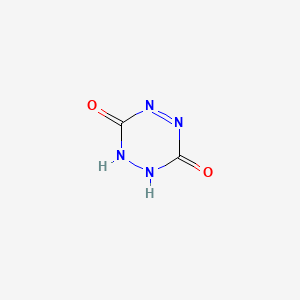
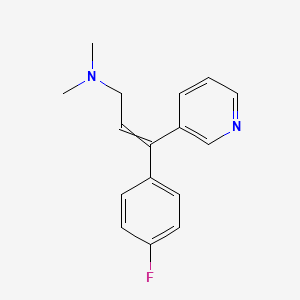
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

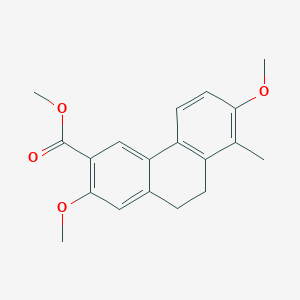
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

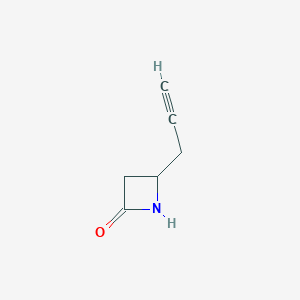
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
